molecular formula C15H19NO3 B3154371 Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate CAS No. 774576-77-1

Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate

Cat. No. B3154371
CAS RN: 774576-77-1
M. Wt: 261.32 g/mol
InChI Key: BRGZLHWOZFSFEC-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate, also known as methyl-inden-2-yloxy-2-pyrrolidinecarboxylate, is an organic compound with a molecular formula of C14H17NO3. It is a white to off-white crystalline powder with a melting point of 190-192°C and a boiling point of 391.7°C. It is soluble in water, methanol, and ethanol and is insoluble in ether.

Scientific Research Applications

  • Synthesis of Organic Compounds : This compound is used in the synthesis of various organic compounds. For instance, the compound Methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate, derived from l-tartaric acid, was transformed into methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate through a reaction with NaN3. This process further led to the creation of methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate upon treatment with CF3COOH and then NaOH (Gimalova et al., 2014).

  • Development of Catalytic Systems : The compound has been involved in the development of catalytic systems, such as the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction. This process used a FeCl2/Et3N binary catalytic system for the synthesis of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts, followed by hydrazinolysis (Galenko et al., 2015).

  • Creation of Novel Compounds : This chemical is utilized in the creation of novel compounds with potential applications in various fields. For example, the synthesis of 2,3-disubstituted pyrrolidines and piperidines using a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides is an innovative approach to generate new molecules (Boto et al., 2001).

properties

IUPAC Name

methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-18-15(17)14-8-13(9-16-14)19-12-6-5-10-3-2-4-11(10)7-12/h5-7,13-14,16H,2-4,8-9H2,1H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGZLHWOZFSFEC-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate

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